Product packaging for ethyl (2E)-2-methoxyimino-3-oxobutanoate(Cat. No.:CAS No. 60846-14-2)

ethyl (2E)-2-methoxyimino-3-oxobutanoate

Cat. No.: B1588704
CAS No.: 60846-14-2
M. Wt: 173.17 g/mol
InChI Key: HASOOENYFDJEAK-SOFGYWHQSA-N
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Description

Contextual Significance in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, there is a continuous demand for versatile building blocks that can be efficiently transformed into complex molecular architectures. Ethyl (2E)-2-methoxyimino-3-oxobutanoate fits this role adeptly due to the presence of multiple reactive sites. The strategic placement of an ester, a ketone, and a methoxyimino group allows for a variety of chemical manipulations.

While direct research specifically detailing the extensive applications of this compound is somewhat specialized, the broader class of α-oxo- and α-imino-esters are recognized for their utility in constructing nitrogen-containing heterocycles and as precursors to α-amino acids. The methoxyimino group, in particular, can influence the stereochemical outcome of reactions and serves as a stable protecting group for the oxime functionality.

The contextual significance of this compound is underscored by the importance of the functional groups it contains. For instance, β-keto esters are foundational in a vast number of carbon-carbon bond-forming reactions, including alkylations and condensations. The addition of the methoxyimino group introduces a unique electronic and steric environment, opening avenues for novel synthetic strategies.

Strategic Importance as a Key Synthetic Intermediate

The strategic value of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. A closely related isomer, (Z)-2-(methoxyimino)-3-oxobutanoic acid ethyl ester, is an intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefpodoxime proxetil. jddtonline.inforesearchgate.netnih.govgoogle.comgoogle.com This highlights the importance of the core structure of 2-methoxyimino-3-oxobutanoates in medicinal chemistry.

The (2E)-isomer is a valuable synthon for creating a variety of heterocyclic compounds. For example, compounds with similar functionalities are used in the synthesis of pyrazoles, which are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. hilarispublisher.comnih.govresearchgate.netmdpi.comnih.gov The presence of two electrophilic carbonyl carbons and a nucleophilic nitrogen atom (after potential reduction or hydrolysis of the imino ether) provides a scaffold for cyclization reactions with various reagents.

A plausible synthetic route to this compound involves the methylation of its precursor, ethyl (2E)-2-hydroxyimino-3-oxobutanoate. A similar transformation has been documented for a related compound, where a mixture of (E)- and (Z)-2-hydroximino-3-(4-nitrophenyl)-3-oxopropanoate was methylated using methyl iodide and silver oxide to yield the corresponding methoxyimino derivative. nih.gov

Table 1: Key Reactions and Intermediates

Precursor / Related Compound Reagents Product / Application
Ethyl acetoacetate (B1235776) Nitrous acid Ethyl (2E)-2-hydroxyimino-3-oxobutanoate
Ethyl (2E)-2-hydroxyimino-3-oxobutanoate Methylating agent (e.g., Methyl iodide) This compound
(Z)-2-(Methoxyimino)-3-oxo-butanoic Acid Ethyl Ester Multi-step synthesis Cefpodoxime proxetil jddtonline.inforesearchgate.netnih.gov

Overview of its Unique Structural Features and Functional Groups

The molecular structure of this compound is characterized by a four-carbon chain with an ethyl ester at one end and a methyl ketone at the other. The defining feature is the methoxyimino group at the C2 position, with the (2E) designation indicating the stereochemistry around the carbon-nitrogen double bond.

Key Functional Groups and Their Properties:

Ethyl Ester (-COOEt): This group is an important handle for further transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.

Ketone (C=O): The ketone at the C3 position is an electrophilic site susceptible to nucleophilic attack. It can also be involved in enolate formation, enabling a range of alpha-functionalization reactions.

Methoxyimino Group (=N-OCH₃): This imino ether functionality is a key structural element. The (2E) configuration specifies that the methoxy (B1213986) group and the ester group are on opposite sides of the C=N double bond. This group is generally more stable to hydrolysis than a simple imine. The nitrogen atom can also influence the reactivity of the adjacent carbonyl group.

The conjugation between the C=N bond and the C=O of the ketone influences the electronic properties of the molecule. The planarity of this conjugated system can have implications for its reactivity and intermolecular interactions in a crystalline state.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ethyl (2E)-2-hydroxyimino-3-oxobutanoate
(Z)-2-(Methoxyimino)-3-oxo-butanoic Acid Ethyl Ester
Cefpodoxime proxetil
Ethyl acetoacetate
Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4 B1588704 ethyl (2E)-2-methoxyimino-3-oxobutanoate CAS No. 60846-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-2-methoxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASOOENYFDJEAK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OC)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264848
Record name Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66340-41-8, 60846-14-2
Record name Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66340-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2,3-dioxo-, 2-methyloxime, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-2-(methoxyimino)-3-oxobutanoate
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Synthetic Methodologies for Ethyl 2e 2 Methoxyimino 3 Oxobutanoate and Its Direct Precursors

Established Synthetic Routes to the Compound

Traditional synthesis of ethyl (2E)-2-methoxyimino-3-oxobutanoate relies on a two-step process: the formation of a hydroxyimino precursor followed by alkylation.

Nitrosation/Oximation of Ethyl Acetoacetate (B1235776) Derivatives

The direct precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate, is commonly synthesized from ethyl acetoacetate. The most prevalent method is the nitrosation of ethyl acetoacetate using sodium nitrite (B80452) in an acidic environment. chemicalbook.comprepchem.com The reaction proceeds by generating an enolate from ethyl acetoacetate, which then undergoes nitrosation at the alpha-carbon to form the hydroxyimino group.

Key parameters for this reaction are carefully controlled to maximize yield and purity. A typical procedure involves cooling a solution of ethyl acetoacetate in glacial acetic acid to between 0°C and 10°C before adding an aqueous solution of sodium nitrite. prepchem.com Maintaining a low temperature is crucial to minimize side reactions. This method has been reported to achieve high yields, often between 83% and 99%. chemicalbook.com

An alternative, though less common due to higher cost, involves the reaction of ethyl acetoacetate with hydroxylamine (B1172632) hydrochloride. This approach offers milder reaction conditions but produces sodium chloride as a byproduct, which requires thorough washing.

Table 1: Comparison of Synthetic Routes to Ethyl 2-(hydroxyimino)-3-oxobutanoate

Method Reagents Solvent Temperature Reported Yield Key Features
Nitrosation Ethyl acetoacetate, Sodium nitrite, Acid (e.g., Acetic Acid) Acetic Acid/Water 0-10°C ~83-99% chemicalbook.com Cost-effective, high yield, requires strict temperature and pH control.
Hydroxylamine-Mediated Ethyl acetoacetate, Hydroxylamine hydrochloride, Sodium acetate Methanol (B129727)/Water 0-20°C ~78% Milder conditions, more expensive reagent, salt byproduct formation.

O-Alkylation of Hydroxyimino Analogues

Once the precursor ethyl 2-(hydroxyimino)-3-oxobutanoate is obtained, the final step is the O-alkylation of the hydroxyimino group to introduce the methyl ether. This is a standard transformation for oximes. A general and effective method for O-alkylation involves treating the oxime with an alkylating agent in the presence of a base. organic-chemistry.org

For instance, a similar compound, ethyl 2-hydroxyimino-3-oxobutyrate, has been successfully alkylated using 2-bromoethyl benzoate (B1203000) as the alkylating agent and potassium carbonate as the base in a solvent mixture of N,N-dimethylformamide (DMF) and ethyl acetate. Another relevant example is the O-methylation of ethyl (E)- and (Z)-2-hydroximino-3-(4-nitrophenyl)-3-oxopropanoate using methyl iodide with silver oxide as the promoter in dichloromethane, which yielded the desired methoxyimino product in 86% yield. This reaction produced a mixture of E:Z isomers, highlighting the importance of controlling stereoselectivity.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. Research into the synthesis of this compound and related compounds reflects these goals through the exploration of catalytic systems and green chemistry principles.

Catalytic Methods for its Formation

Catalytic approaches offer significant advantages by reducing waste and improving reaction efficiency. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in mainstream literature, principles from related transformations can be applied. The catalytic reduction of oximes to form hydroxylamines is a challenging but valuable transformation that has seen recent advances. epfl.chnih.govresearchgate.net These methods often employ transition-metal-based homogeneous or heterogeneous catalysts. epfl.chresearchgate.net

For the O-alkylation step, palladium-catalyzed O-arylation of ethyl acetohydroximate has been demonstrated as a viable route to O-arylhydroxylamines, suggesting that similar metal-catalyzed approaches could be developed for O-methylation. organic-chemistry.org Furthermore, biocatalysis presents a powerful tool. The use of transaminase biocatalysts in the pharmaceutical industry for the synthesis of complex molecules showcases the potential for enzymes to create chiral centers with high selectivity. nih.gov Lipase-mediated oxidations are another example of chemo-enzymatic strategies that offer sustainable pathways to key intermediates.

Green Chemistry Principles in Production Scale-up

Applying green chemistry principles is crucial for the sustainable large-scale production of chemicals. nih.gov The core goal is to minimize environmental impact by preventing waste, maximizing atom economy, and using safer chemicals and processes. nih.gov

For the synthesis of this compound, this could involve:

Solvent Selection : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov The alkylation of eugenol, for example, showed significantly different yields depending on the polar aprotic solvent used, with DMF providing a 91% yield compared to 47% in acetonitrile.

Process Intensification : The use of microreactors or continuous-flow processing can greatly shorten reaction times, improve safety, and reduce the generation of byproducts compared to traditional batch processes. bldpharm.com

Waste Reduction : Evaluating the process using green metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) can help identify areas for improvement. The ideal is to design reactions where most atoms from the reactants are incorporated into the final product (high atom economy). nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield and ensuring the desired stereoisomer is formed selectively.

For the initial nitrosation of ethyl acetoacetate, several factors are critical:

Temperature : Maintaining a temperature of 0–5°C is vital to prevent over-nitrosation and other side reactions.

pH : The reaction requires acidic conditions (pH 2–3) to stabilize the resulting hydroxyimino group.

Stoichiometry : Using a 1:1 molar ratio of ethyl acetoacetate to sodium nitrite is reported to provide the best yields.

Solvent choice and reactant ratios can dramatically influence reaction outcomes. In one study on a three-component reaction, changing the solvent from water or DMF to THF improved the yield from trace amounts to 80%. Further optimization by increasing the amount of an amine reactant from 1.0 to 1.2 equivalents boosted the yield to 89%.

In the O-alkylation step, a key challenge is controlling the E/Z stereoselectivity of the resulting methoxyimino group. The formation of a mixture of isomers often necessitates additional purification steps, such as chromatography, to isolate the desired (2E) isomer. The choice of alkylating agent, base, solvent, and temperature can all influence the isomeric ratio of the final product.

Table 2: Illustrative Example of Reaction Optimization Based on a model three-component reaction.

Entry Solvent Temperature (°C) Amine (equivalents) Yield (%)
1 Water Room Temp 1.0 Trace
2 Water 10-15 1.0 25
3 DMF Room Temp 1.0 Trace
4 DMF 10-15 1.0 18
5 CH₂Cl₂ 10-15 1.0 55
6 Ethanol 10-15 1.0 70
7 THF 10-15 1.0 80
8 THF 10-15 1.2 89

Industrial Production Processes and Efficiency

The industrial synthesis of this compound is a critical process, driven by the compound's role as a key intermediate in the production of high-value pharmaceuticals, notably cephalosporin (B10832234) antibiotics such as Cefuroxime. Efficiency, purity, and cost-effectiveness are paramount in the large-scale production of this compound. The manufacturing process is typically a two-step synthesis starting from readily available commodity chemicals. The primary route involves the nitrosation of ethyl acetoacetate to form an oxime intermediate, followed by O-methylation to yield the final product.

The first stage is the synthesis of the direct precursor, ethyl 2-(hydroxyimino)-3-oxobutanoate . This is achieved through the reaction of ethyl acetoacetate with a nitrosating agent, commonly sodium nitrite , in an acidic medium such as acetic acid. This oximation reaction is highly efficient, with laboratory-scale syntheses demonstrating near-quantitative yields. For industrial applications, the high conversion rate is advantageous as it simplifies purification and maximizes the output of the intermediate.

The subsequent and final step is the O-methylation of the hydroxylamino group of ethyl 2-(hydroxyimino)-3-oxobutanoate. On an industrial scale, this transformation is typically accomplished using a powerful and cost-effective methylating agent like dimethyl sulfate (DMS). The reaction is carried out in the presence of a base, such as potassium carbonate, to deprotonate the oxime, facilitating the nucleophilic attack on the methylating agent. The choice of solvent system is crucial for optimizing yield and purity, with mixtures of polar aprotic solvents and nonpolar solvents often employed to balance reactant solubility and reaction rate.

Research Findings on Synthetic Efficiency

Table 1: Synthesis of Precursor Ethyl 2-(hydroxyimino)-3-oxobutanoate

Reactant 1Reactant 2Solvent/AcidTemperatureYieldReference
Ethyl acetoacetateSodium nitriteAcetic Acid / Water0°C99% google.com

For the critical methylation step, industrial methodologies focus on maximizing yield while using cost-effective materials. A patent for a closely related process, the methylation of pentane-2,3,4-trione 3-oxime, demonstrates the high efficiencies that can be attained. google.com The data shows that a mixed solvent system can significantly enhance yield.

Table 2: Comparative Efficiency of O-Methylation of a Ketoxime using Dimethyl Sulfate

BaseSolvent SystemTemperaturePurity (GC)YieldReference
Potassium Carbonatetert-Butyl methyl ether (MTBE)~20°C76.7%53% google.com
Potassium CarbonateDMF / MTBE (13:87)~20°C91.9%86.7% google.com
Potassium CarbonateDMF / MTBE (48:52)~20°C96.5%97.6% google.com

This interactive table illustrates the impact of the solvent system on the efficiency of the O-methylation reaction, a process analogous to the final step in the synthesis of this compound. The use of a dimethylformamide (DMF) and methyl tert-butyl ether (MTBE) co-solvent system dramatically increases both purity and yield, reaching up to 97.6%. google.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2e 2 Methoxyimino 3 Oxobutanoate

Reactions Involving the Methoxyimino Group

The methoxyimino group (an oxime ether) plays a crucial role in directing the stereochemical outcome of reactions at adjacent centers and is itself a site for chemical modification.

The geometry of the C=N bond of the methoxyimino group is a critical factor in the reactivity and stereoselectivity of reactions involving ethyl (2E)-2-methoxyimino-3-oxobutanoate and related α-methoxyimino-β-keto esters. The molecule can exist as either the E or Z isomer, and their interconversion and relative reactivity are of significant interest.

Research has shown that the Z-isomer of α-methoxyimino-β-keto esters often exhibits higher reactivity and leads to superior enantioselectivity in catalytic reductions compared to the E-isomer. nih.gov In the asymmetric transfer hydrogenation of a range of α-methoxyimino-β-keto esters using a Noyori-Ikariya catalyst, the Z-configured substrates consistently underwent reduction with high enantioselectivity (93:7 to 99:1 er). acs.org In contrast, the corresponding E-isomers were significantly less reactive under the same conditions. nih.gov

This difference in reactivity is attributed to the directing effect of the methoxyimino group. Computational studies suggest that the Z-configured methoxyimino group facilitates a favorable pre-organization of the substrate with the chiral catalyst, leading to a lower energy transition state for the hydrogenation. nih.gov For example, in the reduction of substrates with trifluoromethyl and 1,1-difluoroethyl groups, the methoxyimino group led to the opposite sense of stereoinduction compared to the unsubstituted analogues, highlighting its powerful directing influence. acs.org

The isomerization between E and Z forms can be influenced by catalysts or reaction conditions. While palladium-catalyzed isomerization is a known process for alkenes, the specific mechanisms for α-alkoxyimino β-keto esters are less commonly detailed. However, for structurally related compounds like chlorohydrazones, (E, Z) isomerization is understood to proceed via an "umklapp" mechanism, involving rotation around the N-N bond through a linear C=N-N transition state, a process with a significant energy barrier. beilstein-journals.org This suggests that E/Z isomerization of this compound may not be facile under standard thermal conditions, allowing for the distinct reactivity of each isomer to be exploited.

Table 1: Comparison of Enantioselectivity in Asymmetric Transfer Hydrogenation for Z-Isomers

Substrate (R¹ group) Product Enantiomeric Ratio (er)
Ethyl syn-4a 99:1
n-Propyl syn-4b 99:1
Isopropyl syn-4g 99:1
Trifluoromethyl syn-4f 93:7

Data sourced from a study on the asymmetric transfer hydrogenation of various α-methoxyimino-β-keto esters using a (S,S)-Noyori-Ikariya catalyst. The results demonstrate consistently high enantioselectivity for Z-configured substrates. nih.govacs.org

While the methoxyimino group is often retained in synthetic sequences to direct other transformations, it can also be converted into other valuable functional groups. The most significant interconversion is its reduction to an amine.

The reduction of an oxime ether to a primary amine is a standard transformation in organic chemistry, though specific studies focusing on this compound are not widely documented. Generally, this conversion requires potent reducing agents or specific catalytic systems capable of reducing the C=N double bond. Common methods for reducing oximes and their ethers include catalytic hydrogenation, often with catalysts like Raney Nickel or platinum oxide, or chemical reduction using reagents such as sodium amalgam or lithium aluminum hydride (LiAlH₄). These transformations would convert the methoxyimino group into a methoxyamino group, which upon further cleavage could yield a primary amine. Such a reduction would provide access to β-keto-α-amino esters, which are highly valuable building blocks for peptides and pharmaceuticals.

Another potential, though less common, transformation is the hydrolysis of the oxime ether back to a carbonyl group. This would regenerate the 1,3-dicarbonyl moiety, specifically ethyl 2,3-dioxobutanoate. This reaction typically requires strong acidic conditions and heating.

Transformations at the Oxo (Keto) Group

The ketone functionality is a primary site of reactivity, readily undergoing nucleophilic addition and participating in condensation and cyclization reactions.

The most studied nucleophilic addition reaction at the keto group of this substrate is its reduction to a secondary alcohol. Asymmetric transfer hydrogenation using chiral ruthenium complexes, such as the Noyori-Ikariya catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN], has been shown to be highly effective. nih.govacs.org This reaction proceeds with excellent enantioselectivity, particularly for the Z-isomer of the methoxyimino substrate, to yield the corresponding syn-β-hydroxy-α-methoxyimino ester. nih.gov The reaction is typically carried out using a mixture of formic acid and triethylamine (B128534) as the hydride source. nih.govacs.org

The methoxyimino group is proposed to play a key role in substrate preorganization through interactions with the catalyst, thereby directing the stereochemical outcome. nih.gov This makes the reaction a reliable method for establishing a chiral center adjacent to the methoxyimino group.

The 1,3-dicarbonyl-like structure of this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic rings. The reaction of 1,3-dicarbonyl compounds with dinucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) is a classic and efficient method for constructing pyrazole (B372694) and isoxazole (B147169) rings, respectively.

Pyrazole Formation: In what is known as the Knorr pyrazole synthesis, 1,3-dicarbonyl compounds react with hydrazine. hilarispublisher.com For this compound, reaction with hydrazine hydrate (B1144303) would involve initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole. This reaction provides a direct route to highly functionalized pyrazole derivatives, which are common scaffolds in medicinal chemistry. hilarispublisher.comnih.gov

Isoxazole Formation: Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles. sphinxsai.comorganic-chemistry.org The process involves condensation to form an oxime intermediate, which then undergoes cyclization and dehydration. This pathway offers a straightforward method for synthesizing substituted isoxazoles, another important class of heterocyclic compounds. sphinxsai.com

Table 2: Heterocyclic Synthesis from 1,3-Dicarbonyl Systems

Reagent Resulting Heterocycle Description
Hydrazine (H₂NNH₂) Pyrazole A classic cyclocondensation reaction where the two nitrogen atoms of hydrazine react with the two carbonyl-like carbons. beilstein-journals.orghilarispublisher.com

Reactivity of the Ester Moiety (Ethyl Ester)

The ethyl ester group is the least reactive of the three functional groups under many conditions, but it can be transformed using standard ester chemistry. The most common reaction is hydrolysis, which can be performed under either acidic or basic conditions.

Alkaline Hydrolysis (Saponification): Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in saponification. aston.ac.uk This reaction is an irreversible process that yields the sodium salt of the carboxylic acid (sodium (2E)-2-methoxyimino-3-oxobutanoate) and ethanol. The resulting carboxylate salt can be subsequently protonated with acid to give the free carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). aston.ac.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used. aston.ac.uk The products are the carboxylic acid and ethanol.

These hydrolysis reactions are fundamental for converting the ester into a carboxylic acid, which can then be used in further transformations, such as amide bond formation.

Table of Compounds Mentioned

Compound Name
This compound
Ethyl acetoacetate (B1235776)
Ethyl 2,3-dioxobutanoate
(2E)-2-methoxyimino-3-oxobutanoic acid
Sodium (2E)-2-methoxyimino-3-oxobutanoate
Ethanol
Hydrazine
Hydroxylamine
Pyrazole
Isoxazole
RuCl(p-cymene)[(S,S)-Ts-DPEN]
Sodium hydroxide
Sulfuric acid
Hydrochloric acid
Raney Nickel
Lithium aluminum hydride
Sodium amalgam

Alpha-Carbon Reactivity: Alkylation and Functionalization

The structure of this compound features an alpha-carbon positioned between two carbonyl-like groups (an ester and a ketoimino group). This positioning significantly increases the acidity of the alpha-hydrogens, making them susceptible to deprotonation by a suitable base to form a nucleophilic enolate ion. This reactivity is analogous to that of well-known active methylene (B1212753) compounds like ethyl acetoacetate. libretexts.org

The alkylation of this enolate ion represents a key functionalization pathway. The reaction proceeds via an SN2 mechanism where the nucleophilic enolate attacks an electrophilic alkyl halide, displacing the halide leaving group. libretexts.org This process allows for the introduction of a wide variety of alkyl groups at the alpha-position.

R in the alkylating agent (R-X) is typically a methyl, primary, or sometimes secondary alkyl group. libretexts.org Tertiary halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org The choice of base and reaction conditions is critical to ensure efficient enolate formation while minimizing side reactions. Common bases include sodium ethoxide in ethanol. libretexts.org

The general sequence for the alkylation of this compound can be summarized as:

Enolate Formation: Deprotonation of the alpha-carbon using a base.

Nucleophilic Attack: SN2 reaction of the enolate with an alkyl halide.

This reactivity allows for the synthesis of a diverse range of α-substituted derivatives, which can serve as versatile intermediates for more complex molecular architectures. While direct alkylation of 2-methylcyclohexanone (B44802) often leads to a mixture of products, with the major product resulting from attack at the less hindered position, the single acidic alpha-carbon in this compound simplifies the regioselectivity of the reaction. libretexts.org

Table 1: General Conditions for Alpha-Carbon Alkylation

Step Reagents/Conditions Purpose Reference
Enolate Formation Sodium ethoxide in ethanol Deprotonation of the α-carbon libretexts.org
Alkylation Methyl, primary, or secondary alkyl halide (R-X) Introduction of an alkyl group via SN2 reaction libretexts.org

Multi-Component Reactions (MCRs) Incorporating the Scaffold

The structural features of this compound, specifically the ketone functionality, make it a potential candidate for incorporation into various multi-component reactions (MCRs). MCRs are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. beilstein-journals.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound (like a ketone or aldehyde), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound could serve as the ketone component in this reaction. The reaction is believed to proceed through a concerted mechanism, particularly in apolar solvents, involving a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound that then reacts with the isocyanide. nih.govnih.gov This versatility allows for the rapid generation of diverse compound libraries from simple starting materials. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another prominent MCR that could potentially utilize this scaffold. The U-4CR combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. beilstein-journals.orgresearchgate.net The mechanism begins with the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. nih.gov This activated iminium ion subsequently reacts with the isocyanide. The Ugi reaction is favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org The use of this compound as the keto-component would lead to highly functionalized, peptide-like structures. researchgate.net

The incorporation of this compound into MCRs provides a pathway to complex molecular scaffolds that are of interest in medicinal chemistry and materials science. wikipedia.orgresearchgate.net

Table 2: Potential Multi-Component Reactions

Reaction Components Product Type Potential Role of the Scaffold Reference
Passerini (P-3CR) Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amide Ketone wikipedia.orgorganic-chemistry.org
Ugi (U-4CR) Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino Amide Ketone nih.govbeilstein-journals.org

Chemo-, Regio-, and Stereoselectivity Studies in Complex Reactions

The presence of multiple reactive sites in this compound—namely the ketone, the ester, and the C=N bond of the methoxyimino group—makes selectivity a critical aspect of its chemistry.

Chemoselectivity: In reactions with nucleophiles, chemoselectivity between the ketone and ester carbonyl groups is a key consideration. Generally, ketones are more electrophilic and less sterically hindered than esters, suggesting that nucleophilic attack would preferentially occur at the keto-carbonyl. Studies on similar molecules, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, have shown that reaction conditions (like solvent, temperature, and catalyst) can be tuned to selectively target different functional groups, allowing for the synthesis of distinct products. researchgate.net For instance, in reactions with anilines, specific conditions can favor the formation of either enaminones (from reaction at the ketone) or amides (from reaction at the ester). researchgate.net

Regioselectivity: In reactions where regioisomers can be formed, such as cycloadditions, the electronic and steric properties of the methoxyimino group and the ethyl ester play a directing role. For example, in a potential [3+2] cycloaddition reaction, the regiochemical outcome would be dictated by the orbital coefficients of the frontier molecular orbitals of the reacting partners. researchgate.netmdpi.com

Stereoselectivity: The (2E) configuration of the methoxyimino group is a fixed stereochemical feature of the starting material. However, new stereocenters can be created during reactions, such as the alkylation at the alpha-carbon or in MCRs. Achieving stereocontrol in these reactions is a significant challenge. For instance, the Passerini reaction is known to have issues with stereoselectivity, which has been a subject of ongoing research. nih.gov The development of stereoselective variants of these reactions, possibly using chiral auxiliaries or catalysts, would be essential for synthesizing enantiomerically pure products derived from the this compound scaffold. nih.gov

Elucidation of Reaction Mechanisms and Transient Intermediates

Understanding the reaction mechanisms and the transient intermediates involved is fundamental to controlling the reactivity and selectivity of this compound.

MCR Mechanisms: For the Passerini reaction, two primary mechanisms have been proposed: a concerted pathway and an ionic pathway, with the former being favored in nonpolar solvents at high concentrations. wikipedia.orgorganic-chemistry.org The concerted mechanism is thought to proceed through a cyclic transition state involving the hydrogen-bonded adduct of the carboxylic acid and the ketone. nih.gov The Ugi reaction, in contrast, follows a stepwise pathway initiated by the condensation of the ketone and amine to form an imine, which then reacts with the other components. nih.gov

Cycloaddition Mechanisms: In hypothetical cycloaddition reactions, computational studies on similar systems, such as the reaction between aryl azides and ethyl propiolate, have been used to investigate the potential for stepwise mechanisms involving zwitterionic intermediates versus concerted pathways. researchgate.netmdpi.com Such studies, often employing Molecular Electron Density Theory (MEDT), can determine whether a reaction is polar and single-step or proceeds through detectable intermediates. mdpi.com For a reaction involving this compound, similar computational analysis could predict the most likely pathway and the nature of any transient species. mdpi.com

Intermediate Detection and Characterization: The direct observation of transient intermediates is often challenging due to their short lifetimes. However, their existence can be inferred from kinetic studies, trapping experiments, and spectroscopic analysis under specific conditions. Computational chemistry provides a powerful tool for modeling the structures and energies of these intermediates and the transition states that connect them, offering insights into the reaction profile. beilstein-journals.orgresearchgate.net For example, in some cycloadditions, zwitterionic intermediates have been computationally identified, even if they are not directly observable experimentally. researchgate.netmdpi.com Applying these methods to reactions of this compound would be crucial for a complete mechanistic understanding.

Applications of Ethyl 2e 2 Methoxyimino 3 Oxobutanoate As a Key Synthetic Building Block

Precursor in the Synthesis of Cephalosporin (B10832234) Antibiotic Side Chains

One of the most prominent applications of ethyl (2E)-2-methoxyimino-3-oxobutanoate is in the synthesis of side chains for third-generation cephalosporin antibiotics, such as Cefotaxime. chemicalbook.comgoogle.comrjpbcs.com These antibiotics are highly effective against a broad spectrum of bacterial infections. nih.gov The specific side chain derived from this building block is critical for the drug's antibacterial activity. rjpbcs.com

Formation of Aminothiazole Moieties

The synthesis of the key 2-aminothiazole (B372263) ring, a core component of many cephalosporin side chains, relies on this compound. chemicalbook.comekb.eggoogle.com The process typically involves a series of reactions starting with the bromination of the this compound. The resulting 4-bromo derivative then undergoes a cyclization reaction with thiourea (B124793). chemicalbook.com This classic Hantzsch thiazole (B1198619) synthesis approach efficiently constructs the desired aminothiazole moiety. chemicalbook.com This aminothiazole-containing side chain is then attached to the 7-aminocephalosporanic acid (7-ACA) core to produce the final antibiotic. google.com

Oximation: Ethyl acetoacetate (B1235776) is treated with a nitrosating agent to form an isonitroso derivative. chemicalbook.comgoogle.com

Methylation: The hydroxyl group of the isonitroso intermediate is methylated to yield this compound. chemicalbook.com

Bromination: The compound is brominated at the C4 position. chemicalbook.com

Cyclization: The bromo-derivative reacts with thiourea to form the ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate. chemicalbook.com

This resulting molecule is the direct precursor to the side chain used in the synthesis of Cefotaxime and other related cephalosporins. chemicalbook.comrjpbcs.com

Stereochemical Purity for Bioactivity Considerations

The stereochemistry of the methoxyimino group is crucial for the biological activity of cephalosporin antibiotics. nih.govnih.gov The syn-isomer (also referred to as the Z-isomer) of the side chain is the active configuration that confers potent antibacterial properties. google.comrjpbcs.com Therefore, maintaining the correct stereochemistry throughout the synthesis is paramount. The (2E) configuration of the starting material, this compound, is a key determinant in achieving the desired syn stereochemistry in the final active pharmaceutical ingredient. nih.govnih.gov The spatial arrangement of the methoxyimino group influences the binding of the antibiotic to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis. nih.gov

Intermediate in the Synthesis of Agrochemicals

This compound is also a valuable building block in the agrochemical industry, particularly for the synthesis of fungicides.

Role in Strobilurin-type Fungicide Synthesis

Strobilurin fungicides are a major class of agricultural pesticides known for their broad-spectrum activity against various plant pathogens. nih.gov These compounds act by inhibiting mitochondrial respiration in fungi. nih.gov this compound serves as a key intermediate in the synthesis of the pharmacophore of some strobilurin analogues. The methoxyiminoacetate moiety is a critical component of many synthetic strobilurins, such as Azoxystrobin and Kresoxim-methyl. lew.ro Research has shown that derivatives containing an oxime ether skeleton, derived from intermediates like this compound, exhibit significant fungicidal activity. nih.govresearchgate.net

Construction of Diverse Heterocyclic Systems

The reactivity of the functional groups in this compound makes it a versatile starting material for the synthesis of various heterocyclic compounds.

Isoxazole (B147169) and Other Nitrogen-Containing Heterocycles

The molecular framework of this compound is well-suited for the construction of nitrogen-containing heterocycles. The presence of two electrophilic carbonyl-like carbons (at positions 1 and 3) makes it an ideal substrate for reactions with binucleophiles to form five- or six-membered rings.

One of the most prominent applications in this context is the synthesis of substituted isoxazoles. sphinxsai.com Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are a common structural motif in many biologically active compounds and pharmaceuticals. sphinxsai.com The standard and most common method for synthesizing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). sci-hub.se

In this reaction, the hydroxylamine molecule attacks the two carbonyl groups of the 1,3-dicarbonyl substrate. The initial attack by the amino group forms an imine or oxime, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. sci-hub.se

While this compound already contains a methoxyimino group, its closely related analogue, ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, which can be readily synthesized from ethyl acetoacetate, serves as a direct precursor for isoxazoles. chemicalbook.com The reaction of this hydroxyimino derivative with reagents that introduce the remaining part of the ring structure is a key strategy. For instance, cyclization can be induced to form isoxazolones. Furthermore, the 1,3-dicarbonyl-like nature of the core structure allows for reactions with other nitrogen-based nucleophiles like hydrazines to yield pyrazoles, or with amidines to form pyrimidines, showcasing its utility in creating a diverse range of nitrogen-containing heterocycles. eurjchem.com

Table 1: Synthesis of Heterocycles from 1,3-Dicarbonyl Precursors

PrecursorReagentHeterocycle FormedReaction Type
Ethyl acetoacetateHydroxylamine3-Methylisoxazol-5(4H)-oneCondensation/Cyclization
Ethyl acetoacetateHydrazine (B178648)3-Methyl-1H-pyrazol-5(4H)-oneCondensation/Cyclization
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate- (Self-cyclization)Isoxazole derivativesIntramolecular Cyclization
1,3-DiketonesHydroxylamine HydrochlorideSubstituted IsoxazolesCondensation/Cyclization

Coumarin (B35378) Derivatives and Related Structures

Coumarins (2H-chromen-2-ones) are a large class of benzopyrone compounds found in many plants. nih.gov They are known for their wide range of biological activities and are also used as fragrances and optical brighteners. nih.govresearchgate.net The synthesis of the coumarin scaffold is a major focus in organic chemistry, with several established methods.

The most common synthetic routes include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. nih.govresearchgate.net The Knoevenagel condensation, in particular, is widely used and involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, typically in the presence of a weak base like piperidine. youtube.com Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as in ethyl acetoacetate or diethyl malonate. sci-hub.se

The reaction mechanism begins with the base deprotonating the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde group of the salicylaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. Finally, an intramolecular trans-esterification (cyclization) occurs between the phenolic hydroxyl group and the ester carbonyl, followed by the elimination of alcohol, to yield the coumarin ring. youtube.com

While ethyl acetoacetate is a classic substrate for this reaction, leading to 3-acetylcoumarin, the use of this compound is less conventional. youtube.com For the Knoevenagel condensation, the reactivity of the methyl group at the C4 position would need to be harnessed. While theoretically possible under certain conditions, the established and more efficient pathway involves the methylene group at C2 in standard β-ketoesters. Therefore, this compound is not a typical starting material for coumarin synthesis via the Knoevenagel pathway. The Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a strong acid, similarly relies on the specific functionality of β-ketoesters like ethyl acetoacetate. derpharmachemica.com

Table 2: Common Reactions for Coumarin Synthesis

Reaction NameStarting Material 1Starting Material 2CatalystKey Intermediate
Knoevenagel CondensationSalicylaldehydeEthyl AcetoacetatePiperidineα,β-unsaturated ester
Pechmann CondensationPhenolEthyl AcetoacetateSulfuric AcidTrans-esterification adduct
Perkin ReactionSalicylaldehydeAcetic AnhydrideSodium AcetateCinnamic acid derivative
Wittig ReactionSalicylaldehydePhosphonium YlideBaseα,β-unsaturated ester

Utilization in the Synthesis of Other Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound and related α-keto oxime esters serve as versatile building blocks for more elaborate organic molecules. Their polyfunctional nature allows for a range of chemical transformations, including reductions, additions, and multicomponent reactions.

One significant application is in the synthesis of chiral hydroxyamino acids and hydroxyamino alcohols. nih.gov These molecules are important components of peptidomimetics and other biologically active compounds. The synthesis involves the stereoselective reduction of the ketone and/or the oxime ether functionality within the α-ketomethoxyimino compound. nih.gov Bioreduction using whole yeast cells has been employed to achieve high enantioselectivity in these transformations, highlighting the compound's value in asymmetric synthesis.

Furthermore, the core structure of this compound can be incorporated into larger molecular scaffolds. Its functional groups can be modified sequentially to build complexity. For example, the ester can be hydrolyzed to a carboxylic acid, the ketone can be transformed into other functional groups, and the methoxyimino group can direct or participate in further cyclization or coupling reactions. This versatility makes it a useful intermediate in multi-step total synthesis projects aimed at producing complex natural products or novel pharmaceutical agents. researchgate.net

Table 3: Transformations of this compound

Reaction TypeReagent(s)Functional Group TransformedProduct Class
ReductionSodium BorohydrideKetone (C3)β-Hydroxy oxime ester
BioreductionYeast (e.g., S. cerevisiae)Ketone (C3)Chiral β-Hydroxy oxime ester
HydrolysisAcid or BaseEthyl EsterCarboxylic Acid
CyclocondensationHydrazinesKetone and EsterPyrazole (B372694) derivatives

Stereochemistry and Conformational Analysis of Ethyl 2e 2 Methoxyimino 3 Oxobutanoate

Significance of (E)-Stereochemistry on Molecular Properties and Reactivity

The geometry of the C=N double bond in oximes and their derivatives, such as ethyl (2E)-2-methoxyimino-3-oxobutanoate, is a critical determinant of their reactivity. The designation (E), from the German entgegen (opposite), indicates that the higher priority substituents on the double-bonded carbon and nitrogen atoms are on opposite sides. In this case, the methoxy (B1213986) group (-OCH3) on the nitrogen and the acetyl group (-COCH3) on the carbon are positioned trans to each other.

This (E)-stereochemistry imparts a significant degree of steric and electronic influence on the molecule. Research on related α-oximino esters has shown that the (E)-isomer is often thermodynamically more stable than the corresponding (Z)-isomer. This stability can be attributed to the minimization of steric repulsion between the substituents around the C=N bond. In the case of this compound, the (E)-configuration places the bulkier methoxy and acetyl groups away from each other, leading to a lower energy state.

The electronic properties are also profoundly affected. The (E)-configuration allows for effective π-conjugation between the methoxyimino and the carbonyl groups, which contributes to the planarity and stability of the molecule. This conjugation influences the electron density distribution across the molecule, which in turn governs its reactivity towards nucleophiles and electrophiles. For instance, the electron-withdrawing nature of the carbonyl and methoxyimino groups activates the β-carbon for nucleophilic attack in related α,β-unsaturated systems. The specific (E)-arrangement dictates the trajectory of such attacks. uobabylon.edu.iqrsc.org

Furthermore, the stereochemistry of the oxime ether linkage plays a crucial role in directing the stereochemical outcome of subsequent reactions. For example, in cyclization reactions, the (E/Z) geometry of the oxime can determine the stereochemistry of the newly formed chiral centers. tubitak.gov.tr While specific studies on the reactivity of this compound are limited, the principles derived from analogous systems suggest that its (E)-configuration is a key factor in controlling its chemical transformations.

Experimental Determination of Conformational Preferences

The three-dimensional structure and preferred conformations of this compound in different states (solid and solution) are elucidated through various experimental techniques.

X-ray Crystallographic Investigations

A study on ethyl (2E)-2-(hydroxyimino)propanoate revealed that the molecule is essentially planar in the solid state. longdom.org This planarity is attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. The crystal structure confirmed the (E)-isomer, with the oxime and carbonyl groups being trans to each other. Ab initio calculations for this compound in a vacuum further supported that the planar (E)-isomer is energetically more favorable than any of the (Z)-conformers. longdom.org

The table below summarizes crystallographic data for a related compound, illustrating the typical geometric parameters.

Compound Crystal System Space Group Key Torsion Angle (O-N-C-C) Planarity
Ethyl (2E)-2-(hydroxyimino)propanoateMonoclinicP21/c-178.9 (2)°Essentially planar

This interactive table is based on data from a study on a related compound and is for illustrative purposes.

Spectroscopic Probes for Conformation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the conformational preferences of molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which helps in deducing the three-dimensional arrangement of the molecule. mq.edu.auresearchgate.net

For this compound, NOESY experiments would be expected to show correlations between the protons of the methoxy group and the protons of the ethyl ester group, confirming the spatial proximity of these groups in certain conformations. The relative intensities of these NOE signals can provide quantitative information about the populations of different rotational isomers around the C-C and C-O single bonds. chemrxiv.org

While a detailed NOESY analysis for the title compound is not available in the literature, general principles of conformational analysis using NMR suggest that the molecule would exist as an equilibrium of different conformers in solution. researchgate.net The solvent can also play a significant role in influencing the position of this equilibrium.

Influence of Conformational Flexibility on Chemical Transformations

The reactivity of this compound is not only governed by its static (E)-stereochemistry but also by its dynamic conformational flexibility. The rotation around the single bonds, specifically the C2-C3 and C-O bonds of the ester group, can lead to different reactive conformations.

The rotational barrier around the C-N bond in oxime ethers can influence their reactivity. researchgate.net In reactions where the transition state requires a specific spatial arrangement of the functional groups, the ease of adopting that conformation will affect the reaction rate. For example, in intramolecular cyclization reactions, the ability of the molecule to adopt a conformation that brings the reacting centers into proximity is crucial.

The conformation of the ester group, which can exist in s-cis or s-trans arrangements, also impacts reactivity. Studies on α,β-unsaturated esters have shown that the conformational preference of the ester group can influence their reactivity in addition reactions. rsc.org While the s-trans conformer is generally more stable for acyclic esters, the energy barrier for rotation is typically low, allowing for the adoption of the less stable s-cis conformer if it is required for a particular reaction pathway.

In the context of this compound, the interplay between the (E)-configuration of the oxime ether and the conformational flexibility of the acetyl and ester groups creates a complex potential energy surface. The accessibility of different conformations will likely play a significant role in determining the stereochemical and regiochemical outcomes of its reactions, although specific studies to quantify this influence are yet to be reported.

Theoretical and Computational Studies on Ethyl 2e 2 Methoxyimino 3 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No published studies detailing quantum chemical calculations (e.g., Density Functional Theory) on the electronic structure, molecular orbitals (HOMO/LUMO), or reactivity descriptors for ethyl (2E)-2-methoxyimino-3-oxobutanoate were found.

Molecular Modeling of Conformational Landscapes and Isomer Stability

There are no available molecular modeling studies that specifically describe the conformational landscape or the relative stability of the (2E) versus (2Z) isomers of ethyl 2-methoxyimino-3-oxobutanoate.

Prediction and Elucidation of Reaction Pathways and Transition States

Computational research predicting or elucidating specific reaction pathways and their associated transition states involving this compound has not been identified in the literature.

Intermolecular Interactions and Crystal Packing Analysis

A crystallographic study providing data on the single-crystal structure, intermolecular interactions (such as hydrogen bonding or van der Waals forces), and crystal packing of this compound is not publicly available. Therefore, no data tables or detailed analysis can be provided for this section.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2E)-2-methoxyimino-3-oxobutanoate, and how can reaction parameters be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions between ethyl 3-oxobutanoate derivatives and methoxyamine hydrochloride under acidic or neutral conditions. Optimization involves adjusting pH (5–7), temperature (25–40°C), and stoichiometric ratios to favor E-configuration formation. Catalysts like acetic acid or pyridine may enhance regioselectivity .
  • Validation : Monitor reaction progress using TLC or HPLC. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is the E-configuration of the methoxyimino group confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR coupling constants (JEJ_{E} ≈ 10–12 Hz for trans-configuration) and 13^{13}C NMR chemical shifts (C=N at ~150 ppm) differentiate E/Z isomers .
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction, as demonstrated for structurally analogous oximes .
  • IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and N–O (950–980 cm1^{-1}) provide supplementary evidence .

Advanced Research Questions

Q. What mechanistic challenges arise in nucleophilic addition reactions involving this compound, and how can they be addressed?

  • Challenges : Steric hindrance at the β-keto ester group and competing pathways (e.g., tautomerization or retro-aldol reactions) complicate regioselectivity.
  • Solutions :

  • Kinetic Studies : Vary nucleophile concentration and temperature to determine rate laws and activation energies.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability .
  • Isotopic Labeling : Use 18^{18}O or 15^{15}N tracers to track reaction pathways .

Q. How do structural modifications (e.g., substituents on the methoxyimino or oxo groups) influence bioactivity, and what predictive tools are used?

  • Bioactivity Modulation :

  • Methoxyimino Group : Electron-withdrawing substituents enhance electrophilicity, improving interactions with enzymatic targets (e.g., dehydrogenases or kinases) .
  • Oxo Group : Methyl or halogen substitutions alter solubility and metabolic stability .
    • In Silico Approaches :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like pyruvate dehydrogenase .
  • QSAR Models : Correlate substituent descriptors (Hammett σ, LogP) with observed IC50_{50} values .

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

  • Contradictions : Some studies report decomposition at pH >8, while others note stability up to pH 8.
  • Resolution :

  • Controlled Stability Assays : Conduct parallel experiments with standardized buffers (phosphate, Tris) and LC-MS monitoring.
  • Arrhenius Analysis : Determine activation energy for degradation at 25–60°C to identify safe storage conditions (e.g., 4°C, inert atmosphere) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.